N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core substituted with a morpholino group and an N-benzyl acetamide side chain. This structure combines a nitrogen-rich aromatic system with a morpholine ring, which is known to enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEZAIHCIXRDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic synthesis.
Formation of the Triazoloquinoxalinone Core:
Starting Materials: Quinoxaline derivatives and hydrazine.
Reaction Conditions: Heating under reflux in the presence of an appropriate solvent, such as ethanol or methanol.
Key Reaction: Cyclization to form the triazoloquinoxalinone core.
Chemical Reactions Analysis
Chemical Reactions
This compound participates in reactions typical of its functional groups (amide, aromatic rings, triazoloquinoxaline core):
2.1. Hydrolysis
The acetamide group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids:
2.2. Oxidation/Reduction
Aromatic rings or nucleophilic sites may react with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
2.3. Nucleophilic Substitution
The amide nitrogen may act as a nucleophile in substitution reactions, though steric hindrance from the triazoloquinoxaline core may limit reactivity.
Analytical Methods
Characterization and reaction monitoring rely on advanced techniques:
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalyst Development: Potentially used as ligands or catalysts in organic synthesis.
Biology
Biochemical Probes: Utilized to study enzyme activities or biochemical pathways.
Cellular Studies: Applied in cellular assays to investigate cellular functions and processes.
Medicine
Pharmacological Agents: Studied for potential therapeutic effects in various diseases, including cancer and infectious diseases.
Drug Delivery Systems: Explored as components in drug delivery systems to enhance the efficacy and targeting of therapeutics.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to confer unique chemical or physical characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide largely depends on its specific application:
Enzyme Inhibition: May act as an enzyme inhibitor by binding to the active site or allosteric site, thereby modulating enzyme activity.
Receptor Modulation: Could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Molecular Targets and Pathways
Protein Kinases: Potential target in cancer therapy due to its ability to modulate kinase activity.
DNA/RNA Binding: May interact with nucleic acids, influencing genetic expression and cellular functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Variations:
Analysis :
- Morpholino vs.
- Core Heterocycle: Triazoloquinoxaline (target compound) vs. quinazolinone () or triazolopyrazine (). Quinazolinones are well-documented in anticancer research (e.g., inhibition of MDA-MB-231 cell growth), whereas triazoloquinoxalines may target kinases or neurotransmitter receptors .
Pharmacological Profiles:
- Triazoloquinoxaline Derivatives: Limited direct data on the target compound, but analogs like those in (triazolopyrazines) are explored for CNS disorders due to their structural similarity to purine-based neurotransmitters .
- Quinazolinone Derivatives: Exhibit anticancer activity (e.g., inhibition of tumor cell lines via MTT assay) and dipeptidyl peptidase (DPP-IV) inhibition, as seen in .
Research Findings and Limitations
- Triazoloquinoxaline vs. Quinazolinone: Quinazolinones () show validated anticancer and antidiabetic activities, whereas triazoloquinoxalines remain underexplored in these contexts .
Biological Activity
N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazoloquinoxaline core combined with a benzyl group and an acetamide moiety. Its synthesis typically involves several steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving precursors such as 2-nitroaniline and hydrazine derivatives.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used to attach the benzyl group to the triazoloquinoxaline intermediate.
- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that compounds within the triazoloquinoxaline family exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound's structure enhances its ability to penetrate microbial cell walls and disrupt essential cellular processes.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. The mechanism of action is believed to involve interaction with specific molecular targets, leading to apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 7.0 |
The IC50 values indicate potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : The triazoloquinoxaline core can bind to enzymes critical for microbial survival and cancer cell proliferation.
- Induce Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of triazoloquinoxaline derivatives:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives exhibited varying degrees of antimicrobial activity against clinical strains of bacteria and fungi, supporting the need for further optimization in drug design .
- Anticancer Potential : In vitro studies have shown that compounds similar to this compound can significantly inhibit cell growth in multiple cancer cell lines by inducing cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-(4-morpholino-1-oxo-triazoloquinoxalin-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic or basic conditions to form the triazoloquinoxaline core. Subsequent N-benzylation and acetamide formation steps require precise control of reagents (e.g., benzyl halides, acetic anhydride) and catalysts. For scalable production, continuous flow reactors and high-throughput screening of conditions (temperature, solvent polarity) are recommended to optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzyl, morpholino, and acetamide substituents. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (>95% purity) ensures batch consistency. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds .
Q. What preliminary biological activities have been reported for triazoloquinoxaline derivatives?
- Methodology : In vitro assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2) are standard. For example, fluorophenyl-substituted analogs (e.g., N-(3-fluorophenyl)-2-{...}acetamide) show COX inhibition up to 75%, suggesting anti-inflammatory potential. Similar protocols can be adapted for this compound .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations clarify binding affinities to targets like kinases or DNA topoisomerases. Conflicting cytotoxicity data (e.g., IC₅₀ variability across cell lines) may arise from off-target effects; orthogonal assays (e.g., siRNA knockdown) validate specificity .
Q. What strategies improve metabolic stability of the morpholino and benzyl substituents in vivo?
- Methodology : Isotopic labeling (e.g., deuterium at labile C-H bonds) or structural analogs (e.g., replacing benzyl with fluorobenzyl) reduce CYP450-mediated oxidation. Pharmacokinetic studies in rodent models, paired with LC-MS/MS metabolite profiling, identify degradation hotspots .
Q. How do substituent variations (e.g., morpholino vs. pyrrolidino) affect target selectivity?
- Methodology : Comparative SAR studies using analogs (e.g., N-(3-chloro-4-methylphenyl)-2-{...}acetamide) reveal substituent-driven selectivity. For example, morpholino enhances solubility but may reduce membrane permeability. Radioligand binding assays quantify affinity shifts (e.g., Ki values for kinase targets) .
Key Notes
- Contradiction Management : Discrepancies in enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity) may stem from assay conditions (pH, co-factors). Validate using standardized protocols (e.g., Cayman Chemical COX kits) .
- Advanced Characterization : Cryo-EM or X-ray crystallography of compound-target complexes (e.g., kinase co-crystals) provide atomic-level mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
